Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester
Description
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester (hereafter referred to as Compound X) is a synthetic ester derivative characterized by a branched alkyl chain (1-butyl-2-heptynyl) linked via an ether-oxygen to an acetate group. These compounds are typically synthesized via Horner-Wadsworth-Emmons reactions, rhodium-catalyzed conjugate additions of arylboronic acids, or nucleophilic substitutions with acyl chlorides .
Key structural features include:
Properties
CAS No. |
647033-10-1 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 2-undec-6-yn-5-yloxyacetate |
InChI |
InChI=1S/C14H24O3/c1-4-6-8-9-11-13(10-7-5-2)17-12-14(15)16-3/h13H,4-8,10,12H2,1-3H3 |
InChI Key |
FBZKEVPOQVJQTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(CCCC)OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester typically involves the esterification of acetic acid with [(1-butyl-2-heptynyl)oxy] alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. The reaction mixture is then distilled to separate the ester from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol.
Reduction: [(1-butyl-2-heptynyl)oxy] alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol, which may then exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
The following table compares Compound X with structurally related acetic acid esters from the evidence:
Key Observations :
- Bioactivity : Azetidine-containing derivatives (e.g., Compound 23) exhibit acetylcholinesterase (AChE) inhibitory activity comparable to rivastigmine, a clinical AChE inhibitor . Compound X’s alkynyl chain may enhance membrane permeability but reduce target specificity compared to azetidine rings.
- Electronic Effects : Trifluoromethyl groups (Compound 23) increase electronegativity and metabolic stability, whereas alkynyl chains (Compound X) may introduce oxidative instability .
Functional Group Impact on Neuroprotective Activity
Evidence from neuroprotection assays (LDH release, caspase-3/7 inhibition) highlights the role of substituents:
- N-Acylation : Compound 28 (methyl ester with benzoyl group) reduced caspase-3/7 activity to 68.24% of control at 10 µM, outperforming R-硫辛酸 (R-LA) .
- Azetidine vs. Alkynyl Ether : Azetidine derivatives (e.g., Compound 23) showed superior AChE inhibition due to rigid ring structures that fit the enzyme’s active site, while alkynyl ethers (Compound X) may lack this precision .
Physicochemical Properties
| Property | Compound X | Methyl {3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate | Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate |
|---|---|---|---|
| LogP (estimated) | ~3.5–4.0 | 2.8 | 2.1 |
| Water Solubility | Low | Moderate | Low |
| Metabolic Stability | Moderate (ester hydrolysis) | High (trifluoromethyl resistance) | Low (formyl group reactivity) |
Research Findings and Limitations
Neuroprotection and Cholinesterase Inhibition
Limitations in Current Data
- Direct experimental data for Compound X are absent in the evidence, requiring extrapolation from structural analogs.
- Alkynyl ethers’ metabolic pathways and toxicity profiles remain uncharacterized compared to azetidine derivatives.
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